molecular formula C12H17BrN4S B4789078 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B4789078
M. Wt: 329.26 g/mol
InChI Key: MDCOYBWGRDGINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group and a methylpiperazinyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 4-bromoaniline with 4-methylpiperazine in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Bromoaniline+4-Methylpiperazine+ThiophosgeneThis compound\text{4-Bromoaniline} + \text{4-Methylpiperazine} + \text{Thiophosgene} \rightarrow \text{this compound} 4-Bromoaniline+4-Methylpiperazine+Thiophosgene→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets. The bromophenyl group and the thiourea moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
  • 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
  • 1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Comparison: 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methoxy analogs, the bromine atom provides distinct electronic and steric effects, potentially leading to different pharmacological profiles and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Continued research into its properties and applications will likely uncover new uses and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4S/c1-16-6-8-17(9-7-16)15-12(18)14-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCOYBWGRDGINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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